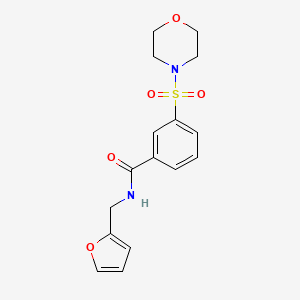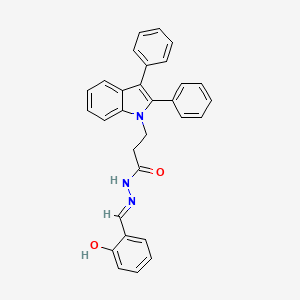
N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide, commonly known as FMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMSB belongs to the class of benzamide compounds and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of FMSB involves the inhibition of several enzymes involved in inflammation and cancer progression. FMSB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. FMSB has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
FMSB has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators. FMSB has also been found to exhibit anti-cancer properties by inhibiting the activity of enzymes involved in cancer progression and metastasis. In addition, FMSB has been shown to exhibit anti-diabetic properties by improving insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FMSB in lab experiments include its potent activity and well-established synthesis method. FMSB has been extensively studied in vitro and in vivo, and its activity has been well-characterized. However, the limitations of using FMSB in lab experiments include its potential toxicity and limited solubility in aqueous solutions. Therefore, caution should be exercised when using FMSB in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the study of FMSB. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties in vivo. Another potential direction is to investigate the potential use of FMSB as a drug candidate for the treatment of diabetes. Additionally, the development of more soluble and less toxic analogs of FMSB could lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of FMSB involves the reaction of 2-furylacetaldehyde with 4-morpholinylsulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with the amine group of 3-aminobenzamide to form FMSB. The synthesis of FMSB has been reported in several research papers and is a well-established method.
Wissenschaftliche Forschungsanwendungen
FMSB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. FMSB has also been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression. Due to its potent activity, FMSB has been proposed as a potential drug candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c19-16(17-12-14-4-2-8-23-14)13-3-1-5-15(11-13)24(20,21)18-6-9-22-10-7-18/h1-5,8,11H,6-7,9-10,12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPOSVJNZZINQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)-N-(2-thienylmethyl)methanamine](/img/structure/B6069717.png)
![ethyl (2-{[2-methoxy-4-(methylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B6069732.png)
![N-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]benzamide](/img/structure/B6069740.png)
![5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B6069746.png)
![N-[(1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-3-phenylpropanamide](/img/structure/B6069764.png)
![1-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B6069768.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6069770.png)

![N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B6069785.png)

![2-{1-isobutyl-4-[4-(trifluoromethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6069791.png)
![ethyl 4-(4-methoxyphenyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6069803.png)
![5-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-(4-methoxyphenyl)isoxazole](/img/structure/B6069810.png)
![2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6069812.png)